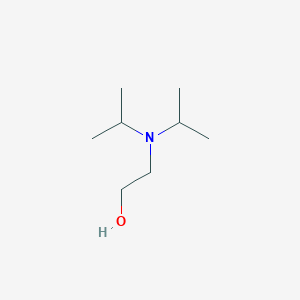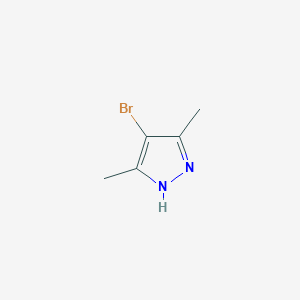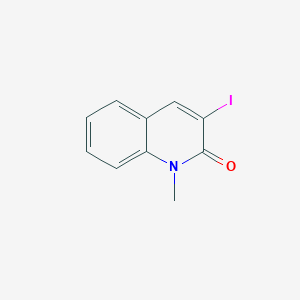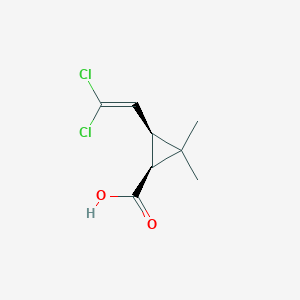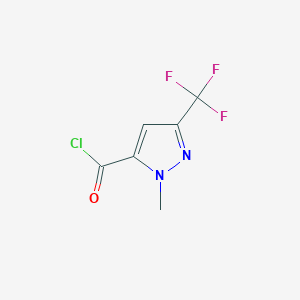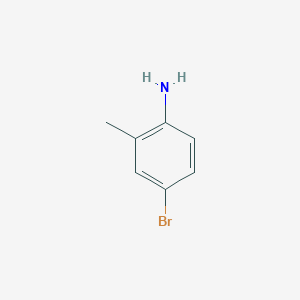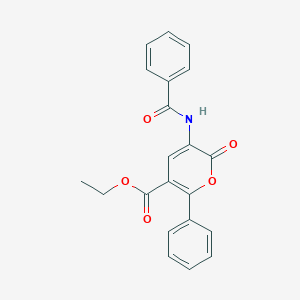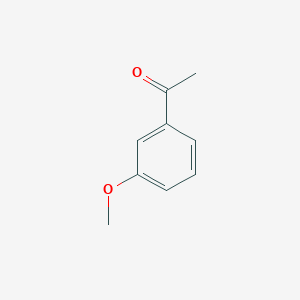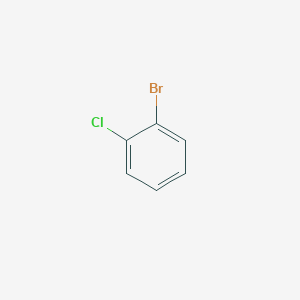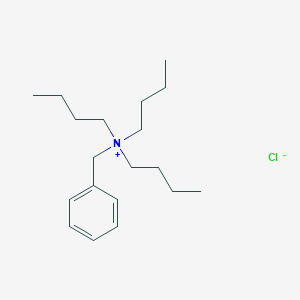![molecular formula C25H39NO2 B146040 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine CAS No. 132213-87-7](/img/structure/B146040.png)
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine, also known as AM-2201, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and is known to produce psychoactive effects similar to those of natural cannabinoids found in the cannabis plant.
作用机制
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central and peripheral nervous systems, respectively. Upon binding to these receptors, 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine activates a signaling cascade that leads to the modulation of various physiological processes such as pain perception, appetite, and mood. It is also known to inhibit the reuptake of certain neurotransmitters such as dopamine, serotonin, and norepinephrine, which further contributes to its psychoactive effects.
生化和生理效应
The biochemical and physiological effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine are similar to those of natural cannabinoids found in the cannabis plant. It produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It also has analgesic, anti-inflammatory, and anti-emetic properties. However, it is important to note that the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs are not well understood and require further investigation.
实验室实验的优点和局限性
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has several advantages as a tool in laboratory experiments. It is highly potent and selective for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use in laboratory experiments. Due to its psychoactive effects, it can be difficult to distinguish between the direct effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the endocannabinoid system and its indirect effects on behavior and cognition. Additionally, the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs may confound experimental results.
未来方向
There are several future directions for research on 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine. One area of interest is the investigation of its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, nausea, and anxiety. Another area of interest is the elucidation of its mechanism of action at the molecular level, which could lead to the development of more selective and potent cannabinoid receptor agonists. Additionally, the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs need to be further investigated to ensure its safety for human use.
合成方法
The synthesis of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine involves the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(aminobutyl)amine to yield 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine as a white powder. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, nausea, and anxiety. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Additionally, 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has been used as a tool in neuroscience research to study the role of the endocannabinoid system in various physiological and pathological processes.
属性
CAS 编号 |
132213-87-7 |
|---|---|
产品名称 |
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine |
分子式 |
C25H39NO2 |
分子量 |
385.6 g/mol |
IUPAC 名称 |
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine |
InChI |
InChI=1S/C25H39NO2/c1-5-6-7-10-19-16-22(27-14-9-8-13-26)24-20-15-18(2)11-12-21(20)25(3,4)28-23(24)17-19/h11,16-17,20-21H,5-10,12-15,26H2,1-4H3/t20-,21-/m1/s1 |
InChI 键 |
KOKUPFYJFKJKGA-NHCUHLMSSA-N |
手性 SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OCCCCN |
SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCCCCN |
规范 SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



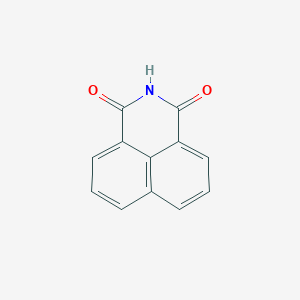
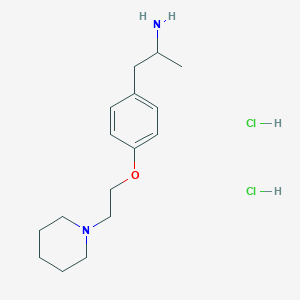
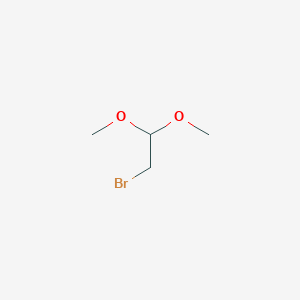
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
